Benzenesulfonic acid, 2-methyl-, dihydrate

Overview

Description

“Benzenesulfonic acid, 2-methyl-, dihydrate” is an organosulfur compound with the molecular formula C7H12O5S . It is often stored in the form of alkali metal salts .

Molecular Structure Analysis

The molecular structure of “this compound” has an average mass of 208.232 Da and a monoisotopic mass of 208.040543 Da .Physical And Chemical Properties Analysis

“this compound” is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It forms white deliquescent sheet crystals or a white waxy solid .Scientific Research Applications

Polymerization Catalysts

Benzenesulfonic acid derivatives have been studied for their catalytic properties in polymerization processes. Specifically, 2-[bis(2-methoxy-phenyl)phosphanyl]-4-methyl-benzenesulfonic acid and its analogs have shown effectiveness in homopolymerizing ethylene and copolymerizing ethylene with acrylates or norbornenes. These catalysts facilitate the formation of high molecular weight polymers, demonstrating the utility of benzenesulfonic acid derivatives in polymer chemistry (Skupov et al., 2007).

Chromatographic Applications

Solid-phase extraction columns packed with bonded benzenesulfonic acid phases have been adapted for silver ion chromatography, particularly in the separation of fatty acid methyl esters. This method exemplifies the role of benzenesulfonic acid derivatives in improving lipid analysis techniques, offering a simple and effective approach to separate compounds based on their degree of unsaturation (Christie, 1989).

Synthesis of Organic Compounds

Research has explored the use of benzenesulfonic acid derivatives in the synthesis of various organic compounds. For instance, ethyl p-hydroxy-benzoate has been synthesized using p-methyl-benzenesulfonic acid as a catalyst. This process involves direct esterification and demonstrates the catalytic potential of benzenesulfonic acid derivatives in organic synthesis, leading to high yields under optimized conditions (Zhang Jiang-bei, 2000).

Environmental Applications

Benzenesulfonic acid-grafted graphene, a novel nanoadsorbent, has shown significant efficacy in hydrogen sulfide removal. This application highlights the potential of benzenesulfonic acid derivatives in environmental remediation, particularly in treating hazardous gases in waste streams. The material demonstrates high adsorption capacity, making it a promising solution for reducing pollution and improving air quality (Abbasabadi et al., 2016).

Mechanism of Action

Target of Action

It is known that sulfonic acids, in general, can interact with various biological molecules due to their strong acidity and ability to form salts .

Mode of Action

It is known that benzenesulfonic acids can undergo reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Biochemical Pathways

Sulfonic acids are known to participate in a variety of biochemical reactions, including the formation of sulfonamides and esters .

Pharmacokinetics

It is known that the solubility of a compound in water and other solvents can impact its bioavailability .

Result of Action

It is known that the compound is a crystalline esterase inhibitor that belongs to the class of 6-carboxylic acid . It is used for the treatment of restenosis, which may be due to its ability to inhibit esterases in vascular smooth .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylbenzenesulfonic Acid Dihydrate. For instance, the sulfonation of benzenesulfonic acids is reversed above 220 °C .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Benzenesulfonic acid, 2-methyl-, dihydrate has been found to play a role in biochemical reactions. For instance, various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), a serine proteinase . The compound shows moderate inhibitory activity against hNE .

Cellular Effects

For example, changes in intra- and extra-cellular zinc and copper concentrations have been linked to important downstream events, especially in nervous signal transduction .

Metabolic Pathways

It’s known that drug metabolic reactions are divided into two classes i.e., phase I and phase II metabolic reactions .

properties

IUPAC Name |

2-methylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.2H2O/c1-6-4-2-3-5-7(6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMUCUFPXSOGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500417 | |

| Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68066-37-5 | |

| Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

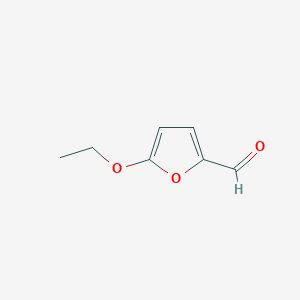

![9-Methoxy-4-oxaspiro[4.5]deca-6,9-diene-3,8-dione](/img/structure/B3055870.png)

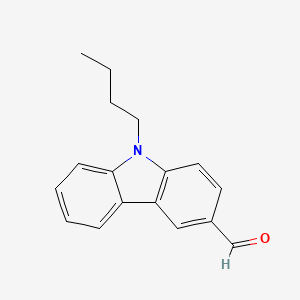

![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)

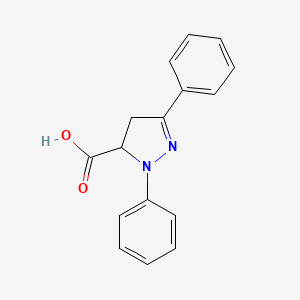

![3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3055880.png)

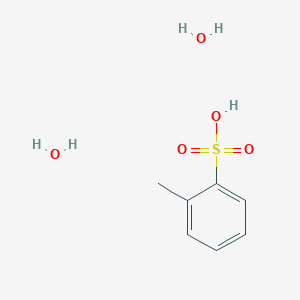

![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)